molecular formula C12H12N2 B029806 3-Benzylpyridin-2-amine CAS No. 130277-16-6

3-Benzylpyridin-2-amine

Cat. No. B029806
M. Wt: 184.24 g/mol
InChI Key: OSTHFNZESSVNEZ-UHFFFAOYSA-N
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Description

1. Introduction

3-Benzylpyridin-2-amine is a compound of interest in the field of medicinal chemistry and drug discovery. Its synthesis and properties have been explored in various studies for potential applications in these areas.

2. Synthesis Analysis

  • Iron-Catalyzed Intermolecular Amination : An iron-catalyzed system for intermolecular benzylic C(sp3)-H amination has been developed, enabling direct installation of 2-aminopyridine into benzylic positions. This method is significant for the synthesis of 2-pyridine substituted benzylamine, using inexpensive, biocompatible base metal catalysis (Hillol Khatua et al., 2022).
  • Palladium-Catalyzed Cross-Coupling Reactions : A variety of halogenated aromatics and heteroaromatics bearing a primary amine group, including 3-Benzylpyridin-2-amine, are suitable substrates for Suzuki cross-coupling reactions with arylboronic acids and pyridylboronic acids (Amy E Thompson et al., 2005).

3. Molecular Structure Analysis

  • X-Ray Crystal Structures : Studies have reported on the X-ray crystal structures of compounds related to 3-Benzylpyridin-2-amine, providing insights into its molecular structure (Amy E Thompson et al., 2005).

4. Chemical Reactions and Properties

  • Copper(II) and Iron(III) Cocatalyzed C-H Amination : A novel synthesis of pyrido[1,2-a]benzimidazoles through direct intramolecular aromatic C-H amination of N-aryl-2-aminopyridines, cocatalyzed by Cu(II) and Fe(III), has been developed (Honggen Wang et al., 2010).

5. Physical Properties Analysis

  • Spectroscopic Studies : Infrared and NMR spectroscopy have been utilized to study compounds derived from 2-aminopyridine, providing insights into the physical properties of 3-Benzylpyridin-2-amine related compounds (I. Iriepa et al., 1986).

6. Chemical Properties Analysis

  • Reactivity with Primary Amines : The reactivity of related pyrido[3,2-e]-1,2-thiazines with primary amines, which can provide insights into the chemical behavior of 3-Benzylpyridin-2-amine, has been explored (W. Malinka et al., 2004).
  • Efficient Microwave-Assisted Synthesis : The Buchwald–Hartwig amination reaction, relevant to the synthesis and chemical properties of 3-Benzylpyridin-2-amine derivatives, has been studied under microwave irradiation (B. Sakram et al., 2018).

Scientific Research Applications

  • Catalysis and Synthesis : 3-Benzylpyridin-2-amine is used in catalytic systems for amination processes. For example, it is involved in iron-catalyzed intermolecular amination of benzylic C(sp3)-H bonds, a method that facilitates the direct installation of 2-aminopyridine into benzylic and heterobenzylic positions (Hillol Khatua et al., 2022). Similarly, it's utilized in the synthesis of N-Pyridylmethylidene-2-aminopyridines in the presence of molecular sieves, showcasing its role in forming complex chemical structures (I. Iovel' et al., 2002).

  • Drug Discovery : In the field of drug discovery, derivatives of 3-Benzylpyridin-2-amine are explored for their potential in developing new therapeutic agents. For instance, research on amino acid prodrugs of antitumor benzothiazoles highlights its role in creating drugs with improved solubility and stability (T. Bradshaw et al., 2002).

  • Material Science : In material science, compounds related to 3-Benzylpyridin-2-amine are used in the creation of novel materials with specific properties. For example, pyrenyl-based triarylamines synthesized using a palladium-catalyzed coupling process, where 3-Benzylpyridin-2-amine derivatives play a role, have applications in organic light-emitting diodes (Ran Zhang et al., 2016).

  • Catalytic Functionalization : The compound is also integral to the development of catalytic methods for functionalizing amine derivatives. For instance, ruthenium-catalyzed C-H hydroxylation in aqueous acid uses 3-Benzylpyridin-2-amine derivatives to facilitate the selective functionalization of amine groups (James B. C. Mack et al., 2017).

  • Chemical Analysis : Lastly, its derivatives are used in chemical analysis techniques. For example, in electrospray mass spectrometry and fragmentation of N-linked carbohydrates, derivatives of 3-Benzylpyridin-2-amine are used for reductive amination to study the fragmentation spectra (D. Harvey, 2000).

Safety And Hazards

The safety and hazards associated with 3-Benzylpyridin-2-amine are not fully known. It is recommended to refer to the Safety Data Sheets (SDS) for detailed information .

Future Directions

The future directions of research on compounds like 3-Benzylpyridin-2-amine could involve further exploration of their potential therapeutic applications. For instance, peptide-drug conjugates are being explored for their potential in targeted cancer therapy . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is another promising direction .

properties

IUPAC Name

3-benzylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-11(7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTHFNZESSVNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563724
Record name 3-Benzylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylpyridin-2-amine

CAS RN

130277-16-6
Record name 3-Benzylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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